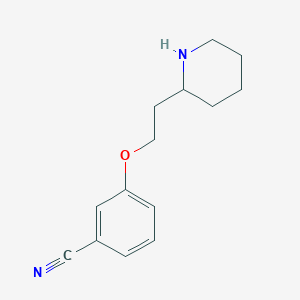![molecular formula C12H12N4S B13886040 5-[(1-Methylindol-3-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13886040.png)
5-[(1-Methylindol-3-yl)methyl]-1,3,4-thiadiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(1-Methylindol-3-yl)methyl]-1,3,4-thiadiazol-2-amine is a compound that belongs to the class of heterocyclic compounds. It features an indole moiety, which is a significant structure in many natural products and pharmaceuticals, combined with a thiadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1-Methylindol-3-yl)methyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 1-methylindole-3-carboxaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
化学反应分析
Types of Reactions
5-[(1-Methylindol-3-yl)methyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The thiadiazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole nitrogen or the thiadiazole nitrogen.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides under basic or neutral conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted indole or thiadiazole derivatives depending on the nucleophile used.
科学研究应用
5-[(1-Methylindol-3-yl)methyl]-1,3,4-thiadiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.
作用机制
The mechanism of action of 5-[(1-Methylindol-3-yl)methyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects. The indole moiety can interact with various receptors, while the thiadiazole ring may enhance binding affinity and specificity. The compound can induce apoptosis in cancer cells by disrupting tubulin polymerization, similar to other indole derivatives .
相似化合物的比较
Similar Compounds
N-((1-Methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide: Similar structure with different substituents, showing potential as a tubulin polymerization inhibitor.
1-Methylindole-3-carboxaldehyde: A precursor in the synthesis of various indole derivatives.
Indole-3-acetic acid derivatives: Compounds with similar indole structures used in plant growth regulation and other biological applications.
Uniqueness
5-[(1-Methylindol-3-yl)methyl]-1,3,4-thiadiazol-2-amine is unique due to the combination of the indole and thiadiazole rings, which may confer distinct biological activities and chemical properties. This dual functionality can enhance its potential as a versatile compound in various research and industrial applications.
属性
分子式 |
C12H12N4S |
|---|---|
分子量 |
244.32 g/mol |
IUPAC 名称 |
5-[(1-methylindol-3-yl)methyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C12H12N4S/c1-16-7-8(6-11-14-15-12(13)17-11)9-4-2-3-5-10(9)16/h2-5,7H,6H2,1H3,(H2,13,15) |
InChI 键 |
OGSOGKULSWVXPM-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C2=CC=CC=C21)CC3=NN=C(S3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


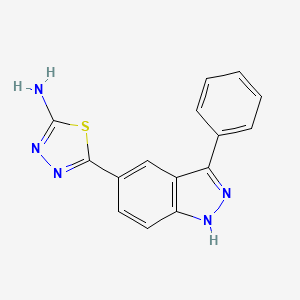
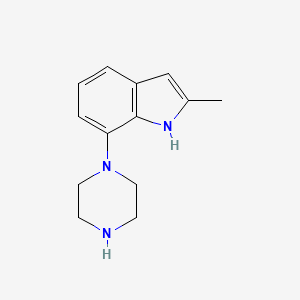
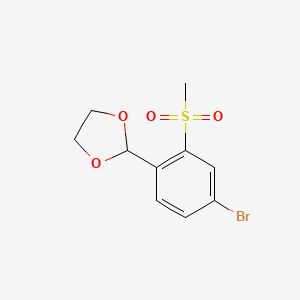

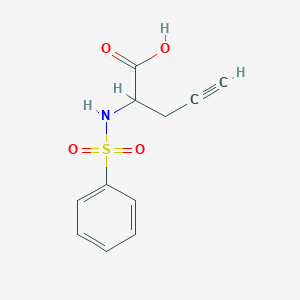
![2-Bromo-1-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]ethanone](/img/structure/B13885990.png)
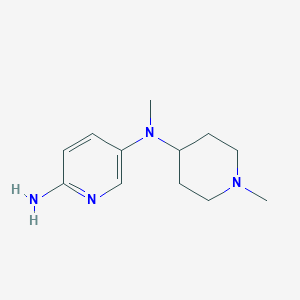
![4-Methoxy-2-[(quinolin-3-ylamino)methyl]phenol](/img/structure/B13886010.png)

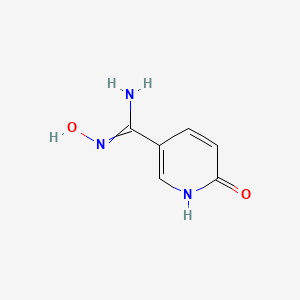

![Methyl 4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B13886023.png)
